molecular formula C19H19N5O4 B5277391 (E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE

Cat. No.: B5277391
M. Wt: 381.4 g/mol
InChI Key: FMSCRIDHAYSVKY-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the propenone moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Aripiprazole: A compound with a similar pyrazole structure used in pharmaceuticals.

Uniqueness

(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(1,5-dimethylpyrazol-4-yl)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-13-17(10-20-22(13)2)18(25)6-4-14-5-7-19(28-3)15(8-14)11-23-12-16(9-21-23)24(26)27/h4-10,12H,11H2,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSCRIDHAYSVKY-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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